Carbenoxolone sodium

Overview

Description

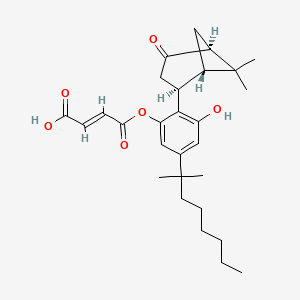

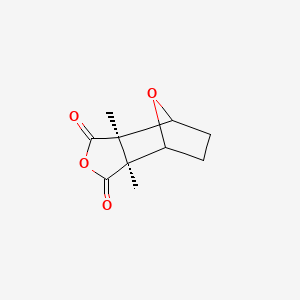

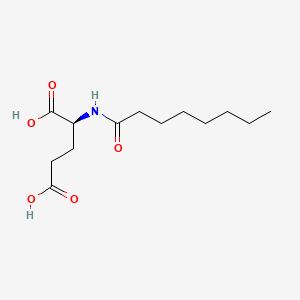

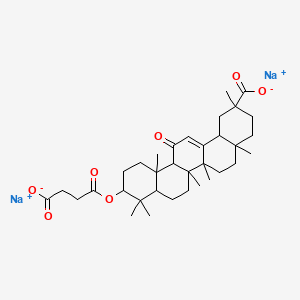

Carbenoxolone is a derivative of glycyrrhetinic acid, which is found in the root of the licorice plant. It has a steroid-like structure and is primarily used for the treatment of peptic, esophageal, and oral ulceration and inflammation . Carbenoxolone is known for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a role in the conversion of inactive cortisone to active cortisol .

Mechanism of Action

Target of Action

Carbenoxolone sodium primarily targets two enzymes: 3-alpha- (or 20-beta)-hydroxysteroid dehydrogenase found in Streptomyces exfoliatus , and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in the metabolism of steroids, which are involved in a variety of physiological processes, including the immune response and regulation of inflammation .

Mode of Action

This compound acts by reversibly inhibiting the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol . By inhibiting these conversions, this compound can modulate the levels of active cortisol and other steroids in the body .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to steroid metabolism. By inhibiting 11β-HSD, this compound can alter the balance of active and inactive steroids in the body . This can have downstream effects on various physiological processes, including inflammation and immune response .

Pharmacokinetics

It is known that the drug can have antidiuretic side effects, which suggests that it may affect water and electrolyte balance in the body .

Result of Action

The molecular and cellular effects of this compound’s action include changes in steroid levels and modulation of inflammation and immune response . Additionally, this compound has been shown to have demonstrable affinity for rat kidney mineralocorticoid receptors, intrinsic mineralocorticoid activity in the adrenalectomized rat at doses consistent with its receptor affinity, and a powerful action of amplifying the electrolyte effects of near-maximal doses of aldosterone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the drug’s effects can be influenced by the presence of other medications, the patient’s health status, and individual genetic factors . .

Biochemical Analysis

Biochemical Properties

Carbenoxolone sodium interacts with several enzymes and proteins. It reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Cellular Effects

This compound has various effects on cells and cellular processes. It has been shown to inhibit the opening and internalization of connexin 43 channels in an in vitro model of oxygen-glucose deprivation/re-oxygenation (OGD/R), following ischemic preconditioning . This leads to significant reductions in the levels of glutamate released by astrocytes following cerebral ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone . It also acts as a blocker of gap junctions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in neuron-astrocyte co-cultures subjected to ischemic preconditioning prior to OGD/R, the addition of this compound enhanced the protective effects of ischemic preconditioning during the re-oxygenation period following OGD .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pentylenetetrazole (PTZ) model, this compound in doses of 200 and 300 mg/kg prolonged the onset time of seizure and decreased the duration of seizures .

Metabolic Pathways

It is known to inhibit the activity of 11β-HSD, an enzyme involved in the metabolism of cortisone to cortisol .

Transport and Distribution

It is known to inhibit the opening and internalization of connexin 43 channels, which may affect its distribution within cells .

Subcellular Localization

It is known to inhibit the opening and internalization of connexin 43 channels, which may affect its localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenoxolone can be synthesized from glycyrrhetinic acid and succinic anhydride. The process involves the reaction of glycyrrhetinic acid with succinic anhydride in the presence of a suitable solvent and catalyst .

Industrial Production Methods: The industrial production of carbenoxolone sodium involves several steps, including the crushing of licorice, reaction in ammonia water, soaking, heating, cooling, filtration, and acidification. The final product is obtained through precipitation, separation, washing, ammonia dissolution, concentration, and drying .

Chemical Reactions Analysis

Types of Reactions: Carbenoxolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Carbenoxolone can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbenoxolone has a wide range of scientific research applications:

Chemistry: It is used as a gap junction blocker in various chemical studies.

Biology: Carbenoxolone is used to study cell-to-cell communication and its effects on cellular processes.

Medicine: It has been investigated for its potential nootropic effects, anti-inflammatory properties, and its role in reducing lung metastases

Comparison with Similar Compounds

Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.

11α-Hydroxyprogesterone: Another compound that inhibits 11β-hydroxysteroid dehydrogenase but has different pharmacological properties.

Uniqueness: Carbenoxolone is unique due to its dual action as both an inhibitor of 11β-hydroxysteroid dehydrogenase and a gap junction blocker. This combination of properties makes it a valuable compound for research in various fields, including neurobiology and cancer therapy .

Properties

CAS No. |

7421-40-1 |

|---|---|

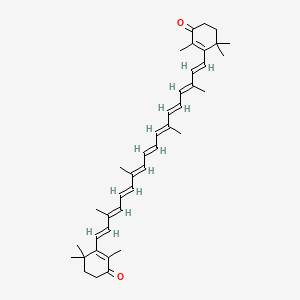

Molecular Formula |

C34H48Na2O7 |

Molecular Weight |

614.7 g/mol |

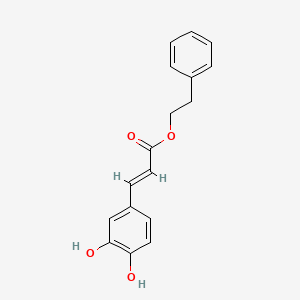

IUPAC Name |

disodium;(4aS,6aS,6bR,12aS)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21?,23?,24?,27?,30-,31?,32+,33-,34-;;/m1../s1 |

InChI Key |

BQENDLAVTKRQMS-VNUKITDMSA-L |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Appearance |

Solid powder |

| 7421-40-1 | |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5697-56-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.